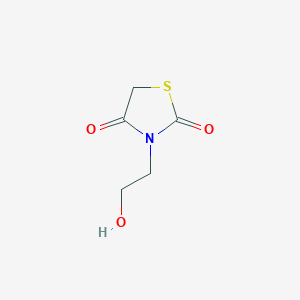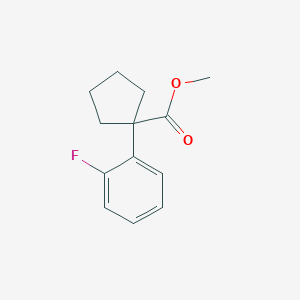
methyl 1-(2-fluorophenyl)cyclopentane-1-carboxylate
Overview
Description
methyl 1-(2-fluorophenyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C13H15FO2 It is a derivative of cyclopentanecarboxylate, where a methyl ester group is attached to the carboxylate and a fluorophenyl group is attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(2-fluorophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(2-fluorophenyl)cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of 1-(2-fluorophenyl)cyclopentanecarboxylic acid or 1-(2-fluorophenyl)cyclopentanone.
Reduction: Formation of 1-(2-fluorophenyl)cyclopentanol or 1-(2-fluorophenyl)cyclopentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 1-(2-fluorophenyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 1-(2-fluorophenyl)cyclopentane-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity to the target, while the cyclopentanecarboxylate moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- Methyl 1-(2-chlorophenyl)cyclopentanecarboxylate
- Methyl 1-(2-bromophenyl)cyclopentanecarboxylate
- Methyl 1-(2-methylphenyl)cyclopentanecarboxylate
Comparison: methyl 1-(2-fluorophenyl)cyclopentane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
methyl 1-(2-fluorophenyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-16-12(15)13(8-4-5-9-13)10-6-2-3-7-11(10)14/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZVOFFULSJAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
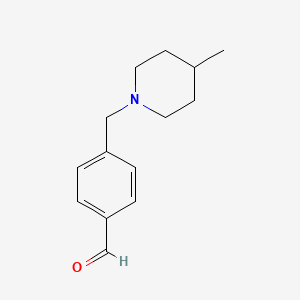
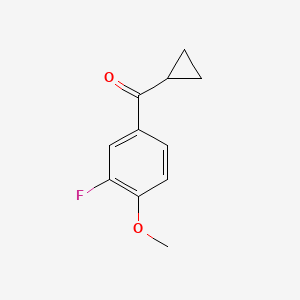
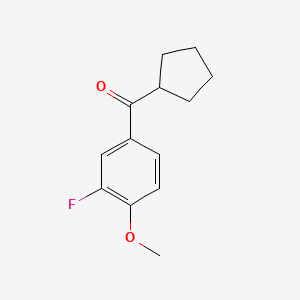
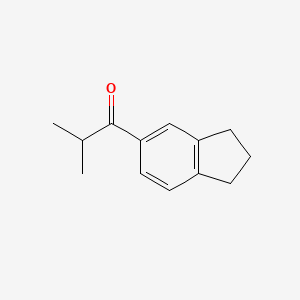
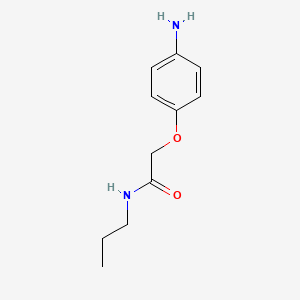
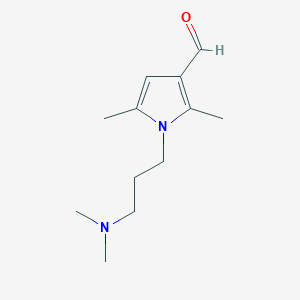
![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7795766.png)
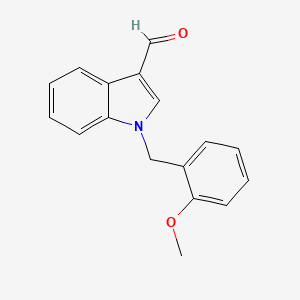
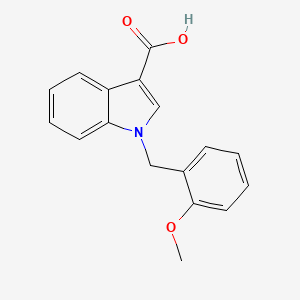
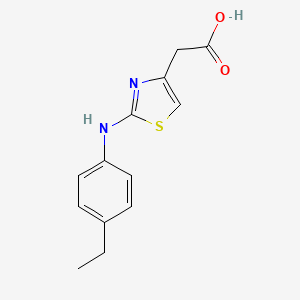
![[3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol](/img/structure/B7795803.png)
![[2-(Cyclopentyloxy)phenyl]methanol](/img/structure/B7795809.png)
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B7795827.png)
